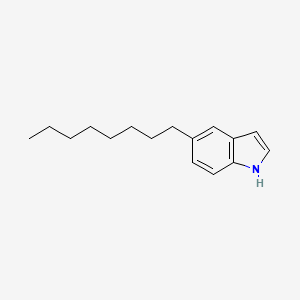

5-octyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H23N |

|---|---|

Molecular Weight |

229.36 g/mol |

IUPAC Name |

5-octyl-1H-indole |

InChI |

InChI=1S/C16H23N/c1-2-3-4-5-6-7-8-14-9-10-16-15(13-14)11-12-17-16/h9-13,17H,2-8H2,1H3 |

InChI Key |

DWUSZBXMUVINPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC2=C(C=C1)NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Octyl-1H-indole

Topic: Synthesis of 5-Octyl-1H-indole Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Optimized Protocols for Lipophilic Indole Scaffolds

Executive Summary

The introduction of long-chain alkyl groups onto the indole scaffold significantly alters the physicochemical profile of the heterocycle, enhancing lipophilicity (LogP) and membrane permeability. 5-Octyl-1H-indole represents a strategic intermediate for developing lipophilic drug candidates, particularly in the fields of cannabinoid receptor agonists and membrane-embedded protein modulators.[1]

This guide details the synthesis of 5-octyl-1H-indole via a Sonogashira coupling and Hydrogenation sequence . This route is selected for its high regioselectivity, functional group tolerance, and operational simplicity compared to the classical Fischer indole synthesis, which often suffers from regiochemical ambiguity when using meta-substituted precursors.

Retrosynthetic Analysis

To ensure high purity and regiochemical integrity, the synthesis is disconnected at the C5-position. The use of 5-bromoindole as a commercially available starting material allows for the precise installation of the octyl chain via palladium-catalyzed cross-coupling.[1]

Figure 1: Retrosynthetic strategy utilizing Sonogashira coupling followed by saturation of the alkyne.[1]

Experimental Protocol: The Sonogashira Route

This two-step sequence is the industry standard for synthesizing 5-alkylindoles to avoid the harsh acidic conditions of the Fischer synthesis.[1]

Step 1: Synthesis of 5-(Oct-1-ynyl)-1H-indole

Reaction Principle: Palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne.[1]

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 5-Bromoindole | 1.0 | Substrate |

| 1-Octyne | 1.2 | Coupling Partner |

| Pd(PPh₃)₂Cl₂ | 0.05 | Catalyst |

| CuI | 0.02 | Co-catalyst |

| Triethylamine (Et₃N) | 3.0 | Base/Solvent |

| DMF | Solvent | Co-solvent (optional) |[1]

Detailed Procedure:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 10 minutes.[1]

-

Dissolution: Add 5-bromoindole (10 mmol, 1.96 g) and Pd(PPh₃)₂Cl₂ (0.5 mmol, 350 mg) to the flask. Add anhydrous DMF (20 mL) and Et₃N (10 mL).

-

Activation: Add CuI (0.2 mmol, 38 mg) to the mixture. The solution may turn dark, indicating active catalytic species formation.

-

Addition: Add 1-octyne (12 mmol, 1.77 mL) dropwise via syringe.

-

Reaction: Heat the mixture to 60–70°C under an inert atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting bromide (Rf ~0.[1]4) should disappear, replaced by a fluorescent product spot (Rf ~0.6).

-

Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (3 x 50 mL) to remove DMF and salts.[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 5-(oct-1-ynyl)-1H-indole as a pale yellow solid/oil.

Step 2: Hydrogenation to 5-Octyl-1H-indole

Reaction Principle: Catalytic reduction of the internal alkyne to an alkane.[1]

Reagents & Materials:

| Reagent | Role |

|---|---|

| 5-(Oct-1-ynyl)-1H-indole | Substrate |

| Pd/C (10% w/w) | Catalyst (10 wt% loading) |

| Hydrogen (H₂) | Reductant (Balloon pressure) |

| Methanol/Ethanol | Solvent |[1][2]

Detailed Procedure:

-

Setup: In a hydrogenation vessel or heavy-walled flask, dissolve the alkyne intermediate (from Step 1) in Methanol (0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate).[1] Caution: Pd/C can ignite methanol vapors; add under an inert blanket (Ar/N₂).

-

Hydrogenation: Purge the vessel with H₂ gas (vacuum/fill cycle x3). Attach a hydrogen balloon or set the Parr shaker to 30 psi. Stir vigorously at room temperature for 12–16 hours.

-

Monitoring: Check reaction progress by MS or NMR (disappearance of alkyne carbons).

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst.[3] Rinse the pad thoroughly with methanol.[1]

-

Isolation: Concentrate the filtrate to yield 5-octyl-1H-indole .

-

Final Purification: If necessary, recrystallize from hexanes (if solid) or pass through a short silica plug (Hexane/EtOAc 9:1) to remove trace impurities.[1]

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting low yields.[1] The Sonogashira cycle involves oxidative addition of the aryl halide, transmetallation with the copper acetylide, and reductive elimination.

Figure 2: Simplified catalytic cycle for the Sonogashira coupling of 5-bromoindole.

Characterization & Data

5-Octyl-1H-indole

-

Physical State: Waxy white solid or viscous oil (dependent on purity).[1]

-

Solubility: Soluble in DCM, EtOAc, DMSO; insoluble in water.

Expected NMR Data (CDCl₃, 400 MHz):

-

¹H NMR:

-

δ 8.05 (br s, 1H, NH)

-

δ 7.45 (s, 1H, H-4) – Characteristic singlet for 5-subst.[1]

-

δ 7.30 (d, 1H, H-7)

-

δ 7.20 (t, 1H, H-2)

-

δ 7.05 (dd, 1H, H-6)

-

δ 6.50 (m, 1H, H-3)

-

δ 2.70 (t, 2H, Ar-CH₂ -CH₂-) – Benzylic protons[1]

-

δ 1.65 (m, 2H, Ar-CH₂-CH₂ -)[1]

-

δ 1.25-1.40 (m, 10H, alkyl chain)

-

δ 0.88 (t, 3H, terminal -CH₃)

-

Mass Spectrometry:

-

HRMS (ESI+): Calculated for C₁₆H₂₄N [M+H]⁺: 230.1909.[1]

Alternative Route: Fischer Indole Synthesis

For large-scale manufacturing (>1 kg) where palladium costs are prohibitive, the Fischer synthesis is a viable alternative, though it requires careful handling of hydrazine intermediates.

-

Precursor: 4-Octylaniline (commercially available or via nitration/reduction of octylbenzene).[1]

-

Hydrazine Formation: Diazotization (NaNO₂/HCl) followed by reduction (SnCl₂ or Na₂SO₃) yields 4-octylphenylhydrazine .[1]

-

Cyclization: Reaction with acetaldehyde (or paraldehyde) in acetic acid/H₂SO₄ at reflux.[1]

-

Note: This route produces the 5-isomer exclusively due to the para-substitution of the hydrazine, avoiding the regioselectivity issues seen with meta-substituted substrates.[1]

References

-

Sonogashira Coupling of 5-Bromoindole

-

General Indole Synthesis Methodologies

-

Synthesis of 5-Alkynylindoles

-

Physical Properties of 5-Alkylindoles

-

Source: Sigma-Aldrich Product Data (5-Methylindole / 5-Bromoindole).[1]

-

Sources

- 1. Indole derivatives - Patent US-5227386-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2001002355A3 - Indole synthesis - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Indole synthesis [organic-chemistry.org]

Introduction: The Significance of the C5-Substituted Indole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 5-Octyl-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have led to the development of drugs for a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.[1][2][3] The strategic functionalization of the indole ring is a key aspect of drug design, allowing for the fine-tuning of a compound's pharmacological profile.

Substitution at the C5 position of the benzene portion of the indole ring is of particular interest. This position is electronically distinct and provides a vector for modifying lipophilicity, metabolic stability, and receptor binding interactions without sterically encumbering the more reactive pyrrole ring. The introduction of a long-chain alkyl group, such as an octyl chain, at the C5 position dramatically increases the molecule's lipophilicity. This guide provides a comprehensive overview of the chemical properties of 5-octyl-1H-indole, offering insights into its synthesis, reactivity, and characterization, which are critical for its application in modern drug discovery.

Molecular Structure and Physicochemical Properties

The introduction of an octyl group at the C5 position significantly influences the physical properties of the indole scaffold, primarily by increasing its molecular weight and lipophilicity. These properties are crucial for predicting the compound's behavior in biological systems, including membrane permeability and protein binding.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃N | Calculated |

| Molecular Weight | 229.36 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid at room temperature. | Inferred from indole[4] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and chloroform; insoluble in water. | Inferred from indole[4] |

| Predicted LogP | ~5.8 | Based on similar structures[5] |

Synthesis of 5-Octyl-1H-indole: A Strategic Approach

While multiple named reactions can be employed for indole synthesis, the Fischer indole synthesis is a robust and widely used method for preparing indoles from (4-octylphenyl)hydrazine and a suitable carbonyl compound. The causality behind this choice lies in the commercial availability of the starting materials and the reaction's tolerance for a variety of functional groups.

A plausible and efficient synthetic pathway initiates with the Friedel-Crafts acylation of benzene with octanoyl chloride to yield octanophenone. This is followed by a Wolff-Kishner reduction to form octylbenzene. Nitration and subsequent reduction afford 4-octylaniline, which is then converted to the corresponding hydrazine. The final cyclization step with a pyruvate derivative, followed by hydrolysis and decarboxylation, yields the target 5-octyl-1H-indole.

Caption: Proposed synthetic workflow for 5-octyl-1H-indole via Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative, self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding, which is a cornerstone of trustworthy synthetic chemistry.

-

Synthesis of (4-Octylphenyl)hydrazine (F):

-

To a solution of 4-octylaniline (E) in concentrated HCl, add a solution of NaNO₂ dropwise at 0°C.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

Add a solution of SnCl₂ in concentrated HCl dropwise at 0°C.

-

Stir for 3 hours, allowing the reaction to warm to room temperature.

-

Collect the precipitate by filtration, wash with water, and dry to yield the hydrazine hydrochloride salt.

-

Neutralize with a base (e.g., NaOH) and extract with ether to obtain the free hydrazine (F). Validate structure using ¹H NMR.

-

-

Synthesis of 5-Octyl-1H-indole (H):

-

Combine (4-octylphenyl)hydrazine (F) and ethyl pyruvate in ethanol with a catalytic amount of sulfuric acid.

-

Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude indole ester (G) is then subjected to hydrolysis with aqueous NaOH.

-

Acidify the mixture and heat to induce decarboxylation.

-

Extract the final product (H) with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[6]

-

Purify by silica gel column chromatography to afford pure 5-octyl-1H-indole.

-

Spectroscopic Characterization

The structural elucidation of 5-octyl-1H-indole relies on a combination of spectroscopic techniques. The data presented below are predicted based on established values for the indole scaffold and the known effects of alkyl substituents.[7]

| Spectroscopy | Expected Observations |

| ¹H NMR | * Indole NH: Broad singlet, ~8.0-8.2 ppm. |

-

Aromatic Protons: Signals between ~7.0-7.6 ppm. The H4 proton will likely be a singlet or narrow doublet around 7.5 ppm. H6 and H7 will be doublets.

-

Pyrrole Protons: Signals at ~6.5 ppm (H3) and ~7.2 ppm (H2).

-

Octyl Chain: A triplet for the benzylic CH₂ around 2.6 ppm, a complex multiplet for the internal (CH₂)₆ between 1.2-1.6 ppm, and a triplet for the terminal CH₃ around 0.9 ppm. | | ¹³C NMR | * Indole Carbons: Aromatic carbons in the range of ~110-140 ppm. C3 is expected around 102 ppm, and C2 around 124 ppm.

-

Octyl Chain: Aliphatic carbons in the range of ~14-36 ppm. | | IR Spectroscopy | * N-H Stretch: A sharp peak around 3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. | | Mass Spectrometry (HRMS) | * [M+H]⁺: Calculated for C₁₆H₂₄N⁺: 230.1903. The experimentally determined value should be in close agreement. |

Chemical Reactivity

The chemical behavior of 5-octyl-1H-indole is governed by the electron-rich nature of the indole ring, further enhanced by the electron-donating nature of the C5-octyl group.

Caption: Key reaction pathways for the 5-octyl-1H-indole scaffold.

-

Electrophilic Aromatic Substitution: The indole nucleus is highly susceptible to electrophilic attack. The position of highest electron density is C3, making it the primary site for reactions like the Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation. The C5-octyl group, being an electron-donating group, further activates the ring towards these substitutions compared to unsubstituted indole.

-

N-H Reactivity: The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a suitable base. The resulting indolyl anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation.[8] This provides a convenient handle for further structural modification. The choice of base is critical; strong bases like NaH or K₂CO₃ are commonly employed.[8][9]

-

Metalation: Treatment with strong organolithium bases (e.g., n-BuLi) typically results in deprotonation at the N1 position. A second equivalent of the base can lead to lithiation at the C2 position, creating a dianion that can be trapped with various electrophiles.

Applications in Drug Development and Medicinal Chemistry

The indole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a remarkable breadth of biological activities.[1][8][10] The introduction of a C5-octyl group primarily serves to increase lipophilicity, which can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various enzymes and receptors involved in cancer cell proliferation.[10] The increased lipophilicity of 5-octyl-1H-indole could be leveraged to improve the cell permeability and efficacy of novel anticancer compounds.

-

Antimicrobial and Antifungal Agents: Substituted indoles have been identified as promising leads for new antimicrobial and antifungal drugs.[8][9] The hydrophobic octyl chain could enhance interactions with microbial cell membranes, potentially leading to improved activity.

-

Neurological Applications: The indole core is central to the structure of neurotransmitters like serotonin. Consequently, indole derivatives are frequently explored as ligands for various serotonin receptors (e.g., 5-HT₆, 5-HT₇), with applications in treating depression, anxiety, and other CNS disorders.[9] The lipophilicity imparted by the octyl group is often beneficial for brain penetration.

Conclusion

5-Octyl-1H-indole is a valuable chemical entity that combines the rich chemical reactivity and biological relevance of the indole scaffold with the lipophilic properties conferred by a long alkyl chain. Understanding its synthesis, characterization, and reactivity is fundamental for its effective utilization in research and development. This guide provides the foundational knowledge and practical insights necessary for scientists to explore the potential of this and related C5-alkylated indoles in the pursuit of novel therapeutics.

References

-

Gassman, P. G. (n.d.). Gassman Indole Synthesis. ResearchGate. Retrieved from a relevant ResearchGate publication page.[11]

-

Zhu, W., Zhang, Q., Bao, X., Lin, Y., Xu, G., & Zhou, H. (2022). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Royal Society of Chemistry.[6]

-

(n.d.). ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in... ResearchGate.[12]

-

(n.d.). Regioselective C5−H Direct Iodination of Indoles.[7]

-

(2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.[8][13]

-

Panneerselvam, T., et al. (2018). A Recent Review on Importance of Indole in the Field of Medicinal Chemistry. International Journal of Pharmacy & Therapeutics, 9(2), 14-34.[10]

-

National Center for Biotechnology Information. (n.d.). Indole. PubChem. Retrieved from [Link]4]

-

(n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. National Institutes of Health.[9]

-

(2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. ResearchGate.[13]

-

(n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science.[1]

-

National Center for Biotechnology Information. (n.d.). Indole-5-carbonitrile. PubChem. Retrieved from [Link]]

-

(n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.[2]

-

National Center for Biotechnology Information. (n.d.). 1H-Indole, 2-methyl-1-octyl-. PubChem. Retrieved from [Link]5]

-

(n.d.). Indole(120-72-9) 1H NMR spectrum. ChemicalBook.[14]

-

(2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.[3]

-

(n.d.). 1H-Indol-5-ol. NIST WebBook.[15]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indole, 2-methyl-1-octyl- | C17H25N | CID 170708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijptjournal.com [ijptjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Indole(120-72-9) 1H NMR [m.chemicalbook.com]

- 15. 1H-Indol-5-ol [webbook.nist.gov]

spectroscopic analysis of 5-octyl-1H-indole

An In-depth Technical Guide to the Spectroscopic Analysis of 5-octyl-1H-indole

Introduction

5-octyl-1H-indole stands as a representative molecule within the broader class of alkylated indoles, a scaffold of significant interest in medicinal chemistry and materials science. The introduction of an eight-carbon alkyl chain at the C5 position of the indole ring imparts specific physicochemical properties, influencing its lipophilicity, solubility, and potential for intermolecular interactions. Accurate and unambiguous structural confirmation and purity assessment are paramount for any research or development application. This guide provides a comprehensive overview of the multi-faceted spectroscopic techniques required to fully characterize 5-octyl-1H-indole, offering not just procedural steps but the underlying scientific rationale for each analytical choice.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The structure of 5-octyl-1H-indole, with standardized atom numbering for NMR assignment, is presented below.

Figure 1: Structure of 5-octyl-1H-indole with IUPAC numbering for the indole core and Greek lettering for the octyl chain.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, serving as a primary tool for identity confirmation.

Causality Behind Experimental Choices: For a molecule like 5-octyl-1H-indole, a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is often preferred to maximize the abundance of the molecular ion peak.[1] Electron Ionization (EI) can also be used and will provide more extensive fragmentation, which is useful for detailed structural elucidation.[2]

Expected Spectral Features:

-

Molecular Ion (M⁺): The calculated molecular weight of 5-octyl-1H-indole (C₁₆H₂₃N) is 229.1830 g/mol . In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 230.1903, confirming the elemental composition.

-

Key Fragmentation: The most prominent fragmentation pathway for 5-alkyl indoles involves benzylic cleavage, which is the breaking of the bond between the α and β carbons of the alkyl chain. This is a highly favorable process as it results in a stable, resonance-delocalized benzylic carbocation.

Summary of Expected Mass Spectrometry Data

| Ion Type | Formula | Calculated m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₂₄N⁺ | 230.1903 | Protonated molecular ion (ESI/APCI) |

| [M]⁺˙ | C₁₆H₂₃N⁺˙ | 229.1830 | Molecular ion (EI) |

| [M-C₇H₁₅]⁺ | C₉H₁₀N⁺ | 132.0813 | Major fragment from benzylic cleavage |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The vibrations of specific bonds correspond to characteristic absorption frequencies.[3]

Expected Spectral Features: The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

-

N-H Stretch: A sharp to moderately broad peak is expected in the range of 3400-3500 cm⁻¹, characteristic of the indole N-H bond.[3]

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) correspond to the C-H stretching of the indole ring.

-

Aliphatic C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the symmetric and asymmetric stretching of the C-H bonds in the octyl chain.

-

Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1620 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic indole core.[3]

Summary of Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3450 | N-H Stretch | Indole N-H |

| 3150-3050 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic (Octyl) C-H |

| 1620-1450 | C=C Stretch | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For a definitive analysis, both ¹H and ¹³C NMR spectra are required.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: A deuterated solvent like chloroform-d (CDCl₃) is an excellent choice as it dissolves the nonpolar molecule well and its residual proton signal (at ~7.26 ppm) does not interfere with the key aromatic signals of the indole. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-donating nature of the alkyl group at C5 will slightly shield the protons on the benzene portion of the indole ring compared to the unsubstituted parent indole.[5]

Summary of Predicted ¹H NMR Data

| Proton (Atom #) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H1 (N-H) | ~8.05 | br s | 1H | - | Deshielded, acidic proton; often broad.[4] |

| H4 | ~7.50 | s | 1H | - | Singlet-like appearance due to minimal coupling. |

| H7 | ~7.28 | d | 1H | J ≈ 8.5 | Ortho coupling to H6. |

| H2 | ~7.15 | t | 1H | J ≈ 2.8 | Coupling to H1 and H3. |

| H6 | ~7.00 | dd | 1H | J ≈ 8.5, 2.0 | Ortho coupling to H7, meta to H4. |

| H3 | ~6.45 | t | 1H | J ≈ 2.0 | Coupling to H1 and H2.[4] |

| Hα (Octyl) | ~2.75 | t | 2H | J ≈ 7.5 | Benzylic protons, deshielded by the ring. |

| Hβ (Octyl) | ~1.65 | quint | 2H | J ≈ 7.5 | Typical aliphatic methylene. |

| Hγ-Hη (Octyl) | ~1.30 | m | 10H | - | Overlapping signals of bulk methylene groups.[6] |

| Hθ (Octyl) | ~0.88 | t | 3H | J ≈ 7.0 | Terminal methyl group.[6] |

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The ¹³C NMR spectrum reveals the number of unique carbon environments. The octyl group introduces eight additional signals in the aliphatic region compared to indole.

Summary of Predicted ¹³C NMR Data

| Carbon (Atom #) | Predicted δ (ppm) | Rationale |

|---|---|---|

| C7a | ~135.5 | Bridgehead carbon adjacent to nitrogen. |

| C5 | ~132.0 | Carbon bearing the alkyl substituent. |

| C3a | ~128.0 | Bridgehead carbon. |

| C2 | ~124.0 | Pyrrole ring carbon. |

| C4 | ~121.5 | Aromatic CH. |

| C6 | ~120.0 | Aromatic CH. |

| C7 | ~110.5 | Aromatic CH. |

| C3 | ~102.0 | Pyrrole ring carbon, shielded by nitrogen. |

| Cα (Octyl) | ~36.0 | Benzylic carbon. |

| Cβ, Cγ... (Octyl) | 32.0 - 22.0 | Aliphatic carbons, including the characteristic ~31.9, ~29.5, ~22.7 pattern. |

| Cθ (Octyl) | ~14.1 | Terminal methyl carbon. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π-system of the indole chromophore.[7]

Causality Behind Experimental Choices: A polar protic solvent like methanol or ethanol is typically used. The spectrum is recorded in a quartz cuvette over a range of 200-400 nm.

Expected Spectral Features: The indole ring system has characteristic absorption bands. An alkyl substituent at the C5 position typically causes a small bathochromic (red) shift compared to the parent indole.[8]

-

¹Lₐ Band: A strong absorption is expected around 270-280 nm.

-

¹Lₑ Band: A weaker, often structured absorption is expected around 285-295 nm.

-

¹Bₑ Band: A very strong absorption may be observed at shorter wavelengths, typically around 220 nm.

Summary of Expected UV-Vis Absorption Data (in Methanol)

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|

| ~220 | High | ¹Bₑ |

| ~275 | Moderate | ¹Lₐ |

| ~290 | Low | ¹Lₑ |

Integrated Spectroscopic Workflow

Experimental Protocols

The following protocols represent standardized, self-validating procedures for the acquisition of high-quality spectroscopic data.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a stock solution of 5-octyl-1H-indole at 1 mg/mL in methanol. Dilute this solution 1:1000 with 50:50 methanol:water containing 0.1% formic acid for ESI in positive ion mode.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF instrument) using a known calibration standard immediately prior to the run to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in the m/z range of 100-500.

-

Data Processing: Process the spectrum to identify the monoisotopic peak for the [M+H]⁺ ion. Confirm that the measured mass is within 5 ppm of the calculated theoretical mass.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration. Assign the ¹³C peaks based on chemical shift and comparison with predicted values.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: If the sample is a solid or waxy oil, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

References

-

Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available at: [Link]

-

The Royal Society of Chemistry. (2021). Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]

-

National Institute of Standards and Technology (NIST). 1H-Indol-5-ol. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Indole. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Mass spectrum (electron ionization) of Indole. NIST Chemistry WebBook. Available at: [Link]

-

Organic Chemistry Portal. Indole synthesis. Available at: [Link]

-

Research Data Australia. UV Vis Spectra of Indole Analogues. Available at: [Link]

-

Montclair State University Digital Commons. (2012). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Available at: [Link]

-

MDPI. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available at: [Link]

-

ResearchGate. FT-IR spectrum of control indole. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2011). 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition. Available at: [Link]

-

ResearchGate. UV-vis spectra and mass spectra of the products from indole and its derivatives. Available at: [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

ACS Publications. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2016). Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry. Available at: [Link]

-

ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Available at: [Link]

-

ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in DMSO-d 6. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0173859). Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2016). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information for Methylation of Indoles and Pyrroles. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information - 1-Octanol NMR data. Available at: [Link]

-

National Institute of Standards and Technology (NIST). IR Spectrum of Indole. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. Spectral Database for Organic Compounds. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Atomic Spectra Database. Available at: [Link]

-

Wiley-VCH. Supporting Information - General procedures for 2-arylation of 1-methylindole. Available at: [Link]

Sources

- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indole(120-72-9) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Indole [webbook.nist.gov]

- 8. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Characterization of 5-Octyl-1H-Indole

The following technical guide provides an in-depth analysis of the solubility profile of 5-octyl-1H-indole , structured for researchers in organic electronics, medicinal chemistry, and materials science.

Executive Summary

5-Octyl-1H-indole (CAS: 1221257-24-4) is a lipophilic indole derivative characterized by a bicyclic aromatic core substituted with an eight-carbon alkyl chain at the 5-position.[1] This structural modification drastically alters its physicochemical properties compared to the parent indole, shifting the molecule from a moderately polar heterocycle to a highly lipophilic scaffold.

This guide defines the solubility landscape of 5-octyl-1H-indole, providing predictive models based on Structure-Property Relationships (SPR) and detailed experimental protocols for precise solubility determination. The compound exhibits high solubility in non-polar and chlorinated organic solvents, moderate solubility in alcohols, and practical insolubility in water, making it a candidate for solution-processed organic semiconductors and lipophilic drug delivery systems.

Physicochemical Analysis & Solubility Prediction

Structural Dissection

The solubility behavior of 5-octyl-1H-indole is governed by the competition between two distinct structural domains:

-

The Indole Core (Polar/Aromatic): A

-conjugated system capable of hydrogen bonding (N-H donor) and -

The Octyl Tail (Non-polar/Aliphatic): A hydrophobic C8 chain that disrupts crystal packing and enhances interaction with aliphatic solvents.

Theoretical Solubility Parameters

Using group contribution methods, we can estimate the partition coefficient (LogP) and solubility behavior.

| Parameter | Value (Estimated) | Implication |

| LogP (Octanol/Water) | ~6.1 | Highly Lipophilic (Lipinski Rule of 5 violation for polarity). |

| Water Solubility | < 0.1 mg/L | Practically insoluble; requires surfactant/co-solvent for aqueous media. |

| Melting Point | ~45–55 °C | Low melting point facilitates melt-processing but requires cold storage to prevent caking. |

| pKa (NH) | ~17 (DMSO) | Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu). |

Analyst Note: The addition of the octyl chain increases the LogP by approximately +4.0 units compared to unsubstituted indole (LogP ~2.14). This shift dictates that hexanes and heptanes , which are poor solvents for bare indole, become excellent solvents for the 5-octyl derivative.

Solubility Landscape

The following classification is based on experimental precedents for 5-alkylindoles and standard solubility parameters.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Relevance |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Ideal for reactions, NMR analysis, and liquid-phase processing. |

| Aromatic | Toluene, Benzene, Xylene | Excellent (>80 mg/mL) | Preferred for high-temperature reactions and spin-coating. |

| Aliphatic | Hexanes, Heptane, Pentane | High (Warm); Moderate (Cold) | Primary Recrystallization System. Soluble at boiling; crystallizes upon cooling. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good (>50 mg/mL) | Standard solvents for chromatography and synthesis. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–30 mg/mL) | Solubility decreases as alcohol chain length decreases. Good for washing crude solids. |

| Aqueous | Water, PBS Buffer | Insoluble | Requires emulsification or encapsulation for biological testing. |

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome.

Figure 1: Solvent selection decision tree for 5-octyl-1H-indole based on experimental objectives.

Experimental Protocols for Solubility Determination

Do not rely solely on literature values. The following protocols ensure self-validating data generation in your specific laboratory environment.

Protocol A: Gravimetric Solubility Determination (Standard)

Purpose: To determine the saturation limit (

-

Preparation: Weigh a clean, dry 4 mL glass vial with a screw cap (

). -

Saturation: Add 100 mg of 5-octyl-1H-indole to the vial. Add 0.5 mL of the target solvent.

-

Equilibration: Vortex for 5 minutes. If the solid dissolves completely, add another 50 mg and repeat until a visible suspension persists (supersaturation).

-

Agitation: Place the vial on an orbital shaker at 25 °C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in a vacuum oven at 40 °C for 4 hours.

-

Calculation: Weigh the vessel with the residue (

).

Protocol B: Temperature-Dependent Recrystallization Screen

Purpose: To identify the ideal solvent system for purification.

-

Solvent Selection: Choose solvents with boiling points < 100 °C (e.g., Hexane, Heptane, Ethanol).

-

Dissolution: Place 50 mg of compound in a test tube. Add solvent dropwise while heating with a heat gun or water bath until the solid just dissolves. Record Volume (

). -

Cooling: Allow the solution to cool slowly to room temperature, then to 4 °C.

-

Observation:

-

Precipitate forms: Good recrystallization solvent.

-

No precipitate: Solubility is too high (try a more polar anti-solvent like Methanol).

-

Oiling out: Common with octyl chains. Re-heat and add a seed crystal or scratch the glass.

-

Thermodynamic Considerations

The solubility of alkyl-indoles typically follows the Van't Hoff equation , allowing extrapolation of solubility at different temperatures.

- : Mole fraction solubility.

- : Enthalpy of dissolution.

-

Implication: If you determine solubility at 25 °C and 50 °C, you can plot

vs.

Handling Warning: 5-octyl-1H-indole is prone to oxidation at the C3 position (forming indolenines) upon prolonged exposure to light and air in solution.

-

Storage: Store solid under argon at -20 °C.

-

Solution Stability: Solutions in chlorinated solvents (DCM/CHCl3) should be used immediately or stored in amber vials, as trace acid in these solvents can catalyze dimerization.

References

-

General Indole Synthesis & Properties

-

Solubility of Alkyl-Aromatics

- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for the hydrophobic effect of alkyl chains).

-

PubChem Compound Summary for 1H-Indole, 2-methyl-1-octyl- (Analogous lipophilic indole). Link

-

Purification Methodologies

-

Organic Syntheses, Coll. Vol. 6, p. 104 (1988). (Describes purification of substituted indoles via recrystallization from hexane/benzene mixtures). Link

-

-

Catalog Data Verification

Sources

An In-Depth Technical Guide to the Reactivity of the Octyl-Substituted Indole Nucleus

Introduction

The indole scaffold, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry and natural product synthesis.[1] Its unique electronic structure makes it a "privileged" scaffold, frequently found in pharmaceuticals, including antidepressants, antimicrobials, and anticancer agents.[1] Understanding and controlling the reactivity of the indole nucleus is paramount for the rational design of new chemical entities.

This guide provides a comprehensive analysis of the indole nucleus's reactivity, with a specific focus on the modulatory effects of an octyl substituent. The introduction of a long alkyl chain, such as octyl, dramatically alters not only the steric and electronic environment of the heterocycle but also its physicochemical properties, profoundly impacting its utility in drug development. We will explore the fundamental principles of indole reactivity, detail synthetic methodologies for introducing the octyl group, and dissect how its placement on the ring dictates subsequent chemical transformations.

The Fundamental Reactivity of the Indole Core

The chemical behavior of indole is dictated by its bicyclic, 10-π electron aromatic structure.[2] It is a π-excessive heterocycle, meaning the pyrrole moiety possesses a high electron density, making it significantly more reactive towards electrophiles than benzene—by a factor of approximately 10¹³.[3]

Electrophilic Aromatic Substitution (EAS): The Primacy of the C3 Position

The pyrrole ring is the principal site of electrophilic attack. The C3 position is overwhelmingly the most nucleophilic and kinetically favored site for substitution.[3][4][5] This preference is explained by the stability of the resulting cationic intermediate (Wheland intermediate). Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, a stabilization not possible with attack at C2.[2][6]

-

Secondary Site: C2 (if C3 is blocked)[2]

-

Tertiary Sites: Benzene ring (C4, C5, C6, C7), typically only reacting after the pyrrole ring is fully substituted or under strongly acidic conditions that protonate C3, thereby deactivating the pyrrole ring.[3]

Caption: Preferred site of electrophilic attack on the indole nucleus.

N-H Acidity and Ambident Nucleophilicity

The N-H proton of indole is weakly acidic, with a pKa of about 16-17, similar to an alcohol.[7] Deprotonation with a strong base (e.g., NaH, n-BuLi) generates the indolyl anion. This anion is an ambident nucleophile, capable of reacting at either the N1 or C3 position.[2][3] The regioselectivity of this reaction is a critical consideration in synthesis and is highly dependent on reaction conditions:

-

N1-Alkylation: Favored by ionic metal salts (Na+, K+) and polar aprotic solvents (DMF, DMSO). These conditions create a "free" anion where the charge is concentrated on the more electronegative nitrogen atom.[3]

-

C3-Alkylation: Favored by more covalent metal complexes (Mg-Grignards, Zn) and nonpolar solvents (toluene). These conditions promote a transition state where the metal coordinates to the nitrogen, directing the electrophile to the C3 position.[3]

Oxidation Potential

The electron-rich nature of indole makes it susceptible to oxidation.[3][8] This can be a synthetic challenge leading to unwanted byproducts, or a useful transformation for accessing important structural motifs like oxindoles.[8][9][10] The outcome of oxidation is highly dependent on the oxidant used and the substitution pattern on the indole ring.[8][11]

The Modulatory Influence of an Octyl Substituent

Introducing a C₈H₁₇ alkyl chain fundamentally alters the indole's character through a combination of electronic, steric, and physicochemical effects.

| Property | Unsubstituted Indole | Octyl-Substituted Indole | Rationale |

| Electronic Effect | Neutral Reference | Weakly Electron-Donating | The octyl group acts as a weak +I (inductive) donor, slightly increasing the electron density of the ring system. |

| Steric Hindrance | Low (H atoms) | High (dependent on position) | The bulky, flexible octyl chain can physically block access of reagents to adjacent positions on the ring. |

| Lipophilicity (cLogP) | ~2.1 | ~5.5-6.0 (estimated) | The long, nonpolar aliphatic chain dramatically increases the molecule's affinity for lipid environments. |

Electronic Effect: Enhanced Nucleophilicity

As an electron-donating group (EDG), the octyl substituent pushes electron density into the aromatic system. This inductive effect, while modest, enhances the overall nucleophilicity of the indole ring, making it slightly more reactive towards electrophiles compared to the unsubstituted parent compound.

Steric Hindrance: A Tool for Regiocontrol

The most significant impact of the octyl group is steric. Its sheer size can shield adjacent positions, preventing reagents from approaching. This effect can be strategically exploited to direct reactions to otherwise less favored, sterically accessible sites. The location of the octyl group is therefore the primary determinant of the reactivity of the substituted nucleus.

Caption: Steric and electronic influence of the octyl group by position.

Synthesis of Octyl-Substituted Indoles

The synthesis strategy depends entirely on the desired position of the octyl group.

Protocol: Synthesis of 1-Octyl-1H-indole (N-Alkylation)

N-alkylation is the most straightforward method for introducing the octyl group. It proceeds via an Sₙ2 reaction on the indolyl anion.[7]

Workflow:

Caption: Workflow for the synthesis of N-Octylindole.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to create a slurry. Cool the mixture to 0 °C in an ice bath.

-

Indole Addition: Dissolve indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15 minutes.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Evolution of H₂ gas should be observed. The solution will become clear or slightly colored upon full deprotonation.[7]

-

Alkylation: Add 1-bromooctane (1.1 equivalents) dropwise to the solution at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1-Octyl-1H-indole.

Protocol: Synthesis of 3-Octyl-1H-indole (C-Alkylation)

Direct C3-alkylation is more challenging due to the competing N-alkylation. Modern catalytic methods provide elegant solutions. The "borrowing hydrogen" or "hydrogen autotransfer" methodology using an inexpensive nickel catalyst is a highly efficient and atom-economical approach.[12]

Reaction Principle: This method involves the temporary oxidation of a primary alcohol (1-octanol) to an aldehyde by the nickel catalyst. The indole then undergoes a condensation with the in situ-generated aldehyde, followed by reduction of the resulting iminium intermediate by the hydrogen atoms "borrowed" by the catalyst in the initial step.

Step-by-Step Methodology (Adapted from Nickel-Catalyzed Methods[12]):

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the specified nickel precatalyst and ligand to an oven-dried reaction vessel.

-

Reagent Addition: Add indole (1.0 equivalent), 1-octanol (1.5-2.0 equivalents), and a suitable base (e.g., KOtBu) to the vessel.

-

Solvent Addition: Add an anhydrous, high-boiling solvent (e.g., toluene or p-xylene).

-

Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (typically >100 °C) for 12-24 hours.

-

Cooling & Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to afford 3-Octyl-1H-indole.

Reactivity Profile of Octyl-Indoles: A Comparative Analysis

The position of the octyl group creates distinct chemical entities with unique reactivity pathways.

Reactivity of 1-Octyl-1H-indole

-

Electrophilic Attack: With the nitrogen atom blocked, electrophilic substitution occurs cleanly and exclusively at the C3 position. The electron-donating octyl group slightly accelerates this reaction. The C2 position can be accessed via lithiation with a strong base followed by quenching with an electrophile.

-

Cross-Coupling: If a halogen is present on the benzene ring, 1-octyl-halo-indoles are excellent substrates for Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, as the nitrogen no longer poses a competing site for metalation or side reactions.

Reactivity of 3-Octyl-1H-indole

-

Electrophilic Attack: The primary C3 site is now blocked. Electrophilic attack is redirected. Under neutral or mild acidic conditions, attack may occur at the N1 position. Under strongly acidic conditions that protonate the indole, forcing the reaction onto the carbocyclic ring, C5 becomes the preferred site.[3]

-

Oxidation: 3-alkyl-substituted indoles are valuable precursors for the synthesis of 3,3-disubstituted 2-oxindoles, an important motif in pharmaceuticals.[9][13] Electrochemical or hypervalent iodine-mediated oxidation can achieve this transformation efficiently.[10][13]

-

Benzylic Functionalization: If the substituent were a 3-methylindole, modern photoredox/nickel dual catalysis allows for unique C(sp³)–H functionalization at the benzylic position of the alkyl group, a reaction not readily achievable via classical methods.[14]

Conclusion

The octyl substituent is far more than a passive, lipophilic appendage; it is a powerful tool for modulating the reactivity of the indole nucleus. Through a combination of inductive electronic donation and profound steric influence, it can enhance reactivity, block traditional reaction pathways, and redirect chemical transformations to alternative sites. For the medicinal chemist, the octyl group provides a dual benefit: it allows for fine-tuning of the electronic character and steric environment for subsequent synthetic elaborations while simultaneously increasing lipophilicity, a key parameter in optimizing the pharmacokinetic profile of drug candidates. A thorough understanding of these principles is essential for leveraging the full synthetic potential of octyl-substituted indoles in modern drug discovery and development.

References

-

Wikipedia. Indole. [Link]

-

Zhang, G., et al. (2011). Umpolung Reactivity of Indole through Gold Catalysis. National Institutes of Health. [Link]

-

Kalyani, D., et al. (2023). Electrochemical oxidation of 3-substituted indoles. Royal Society of Chemistry. [Link]

-

SWAYAM Prabha IIT Madras Channels. (2021). Indole synthesis, reactions and applications. YouTube. [Link]

-

MDPI. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. [Link]

-

Wiley Online Library. (2015). Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. [Link]

-

Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]

-

Organic Chemistry Portal. Indole synthesis. [Link]

-

Buchwald, S. L., et al. (2017). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health. [Link]

-

Kushwaha, D. Synthesis and Chemistry of Indole. [Link]

-

Banerji, J., et al. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. [Link]

-

Gevorgyan, V., et al. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. ACS Publications. [Link]

-

Montgomery, J., et al. (2026). Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. ACS Publications. [Link]

-

Maji, B., et al. (2018). Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method. Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2023). Green Selective Oxidation of Substituted Indoles Catalyzed by CuCl. ACS Publications. [Link]

-

Antonchick, A. P., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. ACS Publications. [Link]

-

Willis, M. C., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. ACS Publications. [Link]

- Google Patents.

-

Ackermann, L., et al. (2022). Weak Chelation-Assisted C4-Selective Alkylation of Indoles with Cyclopropanols via Sequential C–H/C–C Bond Activation. ACS Publications. [Link]

-

Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

-

Royal Society of Chemistry. Electrochemical oxidation of 3-substituted Indoles. [Link]

-

ResearchGate. Facile Synthesis of Indolin‐2,3‐Acetonide Derivatives as Indoxyl Precursors and Protected Compounds of Indoles. [Link]

-

ResearchGate. Catalytic direct C2‐alkylation of indoles. [Link]

-

ResearchGate. Electrophilic Substitution Reactions of Indoles. [Link]

-

National Institutes of Health. Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. [Link]

-

Nanyang Technological University. Green oxidation of indoles using halide catalysis. [Link]

-

MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

-

Royal Society of Chemistry. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. [Link]

-

Química Organica.org. Electrophilic substitution at the indole. [Link]

-

MDPI. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

-

International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]

Sources

- 1. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The C5 Vector: Precision Engineering of the Indole Pharmacophore

A Technical Guide to 5-Substituted Indole Derivatives in Drug Discovery

Executive Summary: The Strategic Leverage of C5

The indole scaffold represents one of the most prolific "privileged structures" in medicinal chemistry, serving as the core architecture for over 40 FDA-approved drugs. While the N1 and C3 positions are traditionally exploited for linker attachment and solubility modulation, the C5 position acts as the critical electronic and steric tuning knob of the pharmacophore.

This guide explores the structural biology and synthetic utility of 5-substituted indole derivatives.[1] By modifying the C5 vector, researchers can precisely modulate electron density in the pyrrole ring (affecting

Structural Biology & SAR Fundamentals

The biological versatility of the indole ring stems from its high electron density and ability to participate in multiple interaction types: hydrogen bonding (via N1-H), cation-

The C5 Electronic Effect

The substituent at C5 exerts a direct through-resonance effect on the indole nitrogen (N1) acidity and the nucleophilicity of C3.

-

Electron-Donating Groups (EDGs): Substituents like -OH, -OMe, and -NH2 at C5 increase electron density in the pyrrole ring. This enhances affinity for cation-

binding sites (common in neurotransmitter receptors) but increases susceptibility to oxidative metabolism. -

Electron-Withdrawing Groups (EWGs): Substituents like -F, -Cl, -CN, or -NO2 decrease ring electron density. This often improves metabolic stability by reducing oxidation potential and can increase the acidity of N1-H, strengthening its H-bond donor capability.

Steric Vectoring

In many binding pockets (e.g., the orthosteric site of 5-HT receptors or the ATP-binding pocket of kinases), the C5 position points towards a specific hydrophobic sub-pocket.

-

Small Lipophilic Groups (-F, -Cl, -Me): Often fill small hydrophobic cavities, displacing water and increasing entropic gain upon binding.

-

Extended Aryl/Heteroaryl Groups: Can reach distinct allosteric regions or specificity pockets (e.g., the "gatekeeper" region in kinases).

Visualization: Pharmacophore & SAR Logic[1][2]

The following diagram illustrates the functional logic of the indole scaffold, highlighting the specific role of the C5 position in receptor engagement and physicochemical tuning.

Figure 1: Structural Activity Relationship (SAR) map of the indole scaffold, emphasizing the multimodal influence of C5 substitution on drug-like properties.

Therapeutic Case Studies

CNS: Serotonin (5-HT) Receptor Selectivity

Serotonin (5-hydroxytryptamine) itself is a 5-substituted indole. The 5-hydroxyl group forms a critical hydrogen bond with serine/threonine residues in 5-HT receptors.

-

Mechanism: In 5-HT1A and 5-HT7 receptors, the 5-substituent dictates agonist vs. antagonist activity. Replacing 5-OH with 5-F or 5-OMe often retains affinity but alters intrinsic efficacy.

-

Data Insight: 5-Haloindoles (5-F, 5-Cl) have shown enhanced blood-brain barrier (BBB) permeability compared to 5-hydroxy analogs due to reduced polar surface area (PSA) while maintaining the necessary steric bulk for receptor occupancy.

Oncology: Kinase & Tubulin Inhibition

In oncology, 5-substituted indoles are pivotal in targeting the colchicine binding site of tubulin and the ATP pocket of kinases (e.g., VEGFR-2).

-

Tubulin: The 5-methoxy group is a recurring feature in potent tubulin polymerization inhibitors (e.g., arylthioindoles). It mimics the methoxy pattern of colchicine, facilitating tight binding.

-

Kinases: 5-Substituted oxindoles (e.g., Sunitinib) utilize the C5 vector to interact with the solvent-exposed region or specific hydrophobic pockets adjacent to the ATP site.

Synthetic Strategies: Accessing the C5 Vector

Reliable synthesis is the bedrock of SAR exploration. Two primary strategies dominate: De Novo ring construction and Late-Stage Functionalization.

Fischer Indole Synthesis (De Novo)

The most robust method for generating 5-substituted indoles is the Fischer Indole Synthesis using 4-substituted phenylhydrazines. This method is self-validating because the regiochemistry is locked by the starting hydrazine.

Workflow Logic:

-

Condensation: 4-Substituted phenylhydrazine reacts with a ketone/aldehyde to form a hydrazone.

-

Acid Catalysis: Protonation triggers a [3,3]-sigmatropic rearrangement.

-

Cyclization: Elimination of ammonia yields the indole.

Palladium-Catalyzed Cross-Coupling (Late-Stage)

For generating libraries of 5-aryl or 5-alkynyl indoles, starting with 5-bromoindole or 5-iodoindole is preferred.

-

Suzuki-Miyaura: 5-Haloindole + Aryl Boronic Acid.

-

Buchwald-Hartwig: 5-Haloindole + Amines (for 5-amino analogs).

Synthetic Workflow Diagram

Figure 2: Synthetic pathways for 5-substituted indoles. The Fischer route (blue/yellow) offers regiocontrol, while Pd-catalysis (red) enables diversity.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-methylindole (Fischer Method)

A robust, scalable protocol for creating a versatile 5-functionalized core.

Reagents:

-

4-Bromophenylhydrazine hydrochloride (1.0 eq)

-

Acetone (3.0 eq) - Acts as the ketone component

-

Polyphosphoric Acid (PPA) or Acetic Acid/ZnCl2

Step-by-Step Methodology:

-

Hydrazone Formation: Dissolve 4-bromophenylhydrazine HCl (10 mmol) in Ethanol (20 mL). Add Acetone (30 mmol) dropwise. Stir at room temperature for 1 hour. The hydrazone often precipitates; if not, proceed to the next step.

-

Cyclization: Cool the mixture to 0°C. Slowly add Polyphosphoric Acid (15 g). Causality: PPA acts as both solvent and Lewis acid catalyst, promoting the [3,3]-sigmatropic shift without polymerizing the indole.

-

Heating: Heat the reaction mixture to 100°C for 2-3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

-

Quenching: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. The crude indole will precipitate as a solid.

-

Purification: Filter the solid, wash with water (to remove acid) and cold ethanol. Recrystallize from Ethanol/Water.[4]

-

Validation: ^1H NMR should show a characteristic C3-H singlet around 6.2 ppm and the absence of NH2 signals.

-

Protocol B: In Vitro Binding Affinity Assay (General GPCR)

To validate the pharmacophore's activity against a target (e.g., 5-HT receptor).

Methodology:

-

Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT receptor. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g.

-

Incubation: Incubate membrane protein (20 µg) with radioligand (e.g., [^3H]-8-OH-DPAT for 5-HT1A) and increasing concentrations of the test 5-substituted indole (10^-10 to 10^-5 M).

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using non-linear regression analysis (GraphPad Prism).

Comparative Data: Substituent Effects

The table below summarizes the impact of common C5 substituents on physicochemical properties and biological activity (generalized for 5-HT targets).

| C5 Substituent | Electronic Effect (Hammett | Lipophilicity ( | Biological Impact (General) |

| -H | 0.00 | 0.00 | Baseline activity. |

| -OH | -0.37 | -0.67 | High affinity (H-bond donor), low BBB permeability, metabolic liability. |

| -OMe | -0.27 | -0.02 | Retains H-bond acceptor, improved lipophilicity vs -OH. |

| -F | +0.06 | +0.14 | Bioisostere for H/OH. Blocks metabolism. Modulates pKa. |

| -Cl | +0.23 | +0.71 | Increases lipophilicity. Fills hydrophobic pockets. |

| -Br | +0.23 | +0.86 | Significant hydrophobic reach. Useful synthetic handle.[4][5] |

| -CN | +0.66 | -0.57 | Strong EWG. Increases N1-H acidity (stronger H-bond donor). |

References

-

Pharmacophore-guided drug discovery investigations leading to bioactive 5-aminotetrahydropyrazolopyridines. Source: PubMed (NIH) URL:[Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Source: PMC (NIH) URL:[Link]

-

Structure-activity relationships of serotonin 5-HT7 receptors ligands. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[5][Link]

-

Synthesis of 5-Substituted Indole-2,3-dione. Source: ResearchGate URL:[6][Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Source: Bentham Science (via NIH) URL:[Link]

-

Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

- 1. Pharmacophore-guided drug discovery investigations leading to bioactive 5-aminotetrahydropyrazolopyridines. Implications for the binding mode of heterocyclic dopamine D3 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 5-octyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Chemistry

The Fischer indole synthesis, a classic reaction in organic chemistry discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1] This versatile and robust method involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[2] The indole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials.

5-substituted indoles, in particular, are of significant interest due to their prevalence in biologically active compounds. The substituent at the 5-position can significantly influence the pharmacological properties of the molecule. The synthesis of 5-octyl-1H-indole serves as an excellent case study for the application of the Fischer indole synthesis to produce indoles with long alkyl chains, which can modulate properties such as lipophilicity and membrane permeability. This guide provides a comprehensive overview of the synthesis of 5-octyl-1H-indole, from the preparation of the necessary precursors to the final purification and characterization of the product, with a focus on the underlying mechanistic principles and practical experimental considerations.

Reaction Scheme and Mechanism

The overall synthesis of 5-octyl-1H-indole via the Fischer indole synthesis can be depicted as a two-step process: first, the synthesis of the key intermediate, (4-octylphenyl)hydrazine, from 4-octylaniline, and second, the acid-catalyzed cyclization of the in-situ formed hydrazone with a suitable carbonyl compound to yield the final indole.

Part 1: Synthesis of (4-octylphenyl)hydrazine

The synthesis of the substituted phenylhydrazine is a critical prerequisite for obtaining the desired 5-substituted indole. The general and reliable method for this transformation involves the diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.

Caption: Synthesis of the key (4-octylphenyl)hydrazine intermediate.

Part 2: The Fischer Indole Synthesis Mechanism

The Fischer indole synthesis itself is a cascade of reactions initiated by the formation of a phenylhydrazone from (4-octylphenyl)hydrazine and a carbonyl compound (in this case, acetaldehyde or a synthetic equivalent to yield an unsubstituted C2 and C3). The subsequent steps involve tautomerization, a[3][3]-sigmatropic rearrangement, aromatization, cyclization, and finally, the elimination of ammonia to furnish the aromatic indole ring.[4]

Sources

protocol for N-alkylation of 5-substituted indoles

Executive Summary

The N-alkylation of indoles is a fundamental transformation in medicinal chemistry, yet it is plagued by the ambident nucleophilicity of the indole anion. The nitrogen atom (N1) competes with the carbon at position 3 (C3) for the electrophile. This competition is heavily influenced by substituents at the 5-position.

This guide provides a regioselective protocol for N-alkylation, specifically tailored to handle the electronic bias introduced by 5-substituents. We categorize substrates into Class A (Electron-Donating, e.g., 5-OMe) and Class B (Electron-Withdrawing, e.g., 5-NO₂) , providing distinct optimized workflows for each to maximize N1 selectivity.

Mechanistic Insight: The N1 vs. C3 Battle

To control the reaction, one must understand the electronic landscape. The indole anion is a resonance hybrid. The negative charge is delocalized between N1 and C3.

-

5-EDG (e.g., -OMe): Increases electron density in the ring. This raises the HOMO energy, making the C3 position significantly more nucleophilic (soft nucleophile character). Risk: High C3-alkylation.[1]

-

5-EWG (e.g., -NO₂): Withdraws electron density. This stabilizes the anion (lowering pKa) but concentrates the remaining charge density on the more electronegative Nitrogen (hard nucleophile character). Benefit: Favors N-alkylation, but nucleophilicity is overall reduced.

Diagram 1: Resonance & Regioselectivity Pathways

Caption: Mechanistic flow showing the bifurcation between N- and C-alkylation. 5-EDGs enhance the C3-pathway (Red), requiring strict protocol control.

Strategic Method Selection

Do not use a "one size fits all" approach. Select your protocol based on the electronic nature of your 5-substituent.

Table 1: Decision Matrix for Protocol Selection

| Variable | Class A: 5-EDG (-OMe, -Me) | Class B: 5-EWG (-NO₂, -CN, -F) |

| pKa (approx.) | ~17-18 (Less Acidic) | ~12-13 (More Acidic) |

| Reactivity Risk | High C3-alkylation risk. | Low reactivity; sluggish reaction. |

| Recommended Base | NaH (Strong deprotonation required) or KOH/DMSO (Superbase). | Cs₂CO₃ (Mild, exploits Cesium Effect).[2] |

| Solvent | DMF (0°C to RT). | MeCN or Acetone (Reflux).[3] |

| Key Precaution | Keep temp low to suppress C3 attack. | Heat is often required to drive kinetics. |

| Protocol Link | See Protocol A | See Protocol B |

Detailed Experimental Protocols

Protocol A: Sodium Hydride Method (High Reliability)

Best for: Unreactive alkyl halides, 5-EDG indoles (where complete deprotonation is needed).

Reagents:

-

5-Methoxyindole (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil, 1.2 equiv)

-

Electrophile (Alkyl Bromide/Iodide, 1.1 equiv)

-

Dry DMF (Concentration: 0.2 M)

Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Solvation: Dissolve the indole in anhydrous DMF. Cool to 0°C (ice bath). Critical: 5-EDG indoles are prone to polymerization or C-alkylation at higher temps during deprotonation.

-

Deprotonation: Add NaH portion-wise over 5 minutes.

-

Observation: Vigorous bubbling (

gas). Solution usually turns yellow/brown. -

Hold: Stir at 0°C for 30 mins to ensure complete anion formation.

-

-

Alkylation: Add the alkyl halide dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.

-

Time: Typically 1–3 hours.

-

-

Quench: Cool back to 0°C. Carefully add sat.

(aq). -

Workup: Extract with EtOAc (3x). Wash organics with

(5% aq) to remove DMF. Dry over

Why this works: NaH is a strong, irreversible base. It ensures the equilibrium lies entirely towards the indole anion. By keeping the temperature low initially, we kinetically favor the N-attack (lower activation energy) over the C-attack.

Protocol B: Cesium Carbonate Method (The "Cesium Effect")

Best for: 5-EWG indoles, substrates with base-sensitive groups (esters, nitriles).

Reagents:

-

5-Nitroindole (1.0 equiv)

- (2.0 equiv)

-

Electrophile (1.2 equiv)

-

Acetonitrile (MeCN) or DMF (Concentration: 0.2 M)

Workflow:

-

Mixture: Combine indole,

, and alkyl halide in MeCN. -

Reaction: Heat to 60–80°C (Reflux).

-

Note: 5-EWG indoles are poor nucleophiles; thermal energy is required.

-

-

Monitoring: Stir for 4–12 hours.

-

Workup: Filter off the solid inorganic salts (

/CsBr). Concentrate the filtrate. -

Purification: Flash chromatography.

Why this works: The Cesium Effect .[5] The large ionic radius of Cesium (

Protocol C: Phase Transfer Catalysis (Green/Scalable)

Best for: Process scale-up, avoiding dry solvents.

Reagents:

-

Toluene (Solvent)

-

50% NaOH (aq) (Base)

-

Tetrabutylammonium bromide (TBAB) or Hydrogen Sulfate (TBAHS) (5 mol% Catalyst)

Workflow:

-

Dissolve indole and alkyl halide in Toluene.

-

Add the PTC catalyst.

-